4-Fluoro-3-(methylsulfonyl)benzaldehyde

LXR modulator drug discovery structure-activity relationship

4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3) is a disubstituted benzaldehyde building block (C₈H₇FO₃S; MW 202.20 g/mol) that incorporates three reactive functionalities – a 4-fluoro substituent, a 3-methylsulfonyl group, and a formyl moiety – on a single phenyl ring. This specific substitution pattern has been exploited in medicinal chemistry for the construction of potent liver X receptor (LXR) modulators, where the 4-fluoro-3-(methylsulfonyl)phenyl pharmacophore delivers single-digit nanomolar binding affinity.

Molecular Formula C8H7FO3S
Molecular Weight 202.2 g/mol
CAS No. 914636-50-3
Cat. No. B113277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(methylsulfonyl)benzaldehyde
CAS914636-50-3
Molecular FormulaC8H7FO3S
Molecular Weight202.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)C=O)F
InChIInChI=1S/C8H7FO3S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
InChIKeyFDMWHGMGGVHVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3) – Technical Baseline for Strategic Procurement


4-Fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3) is a disubstituted benzaldehyde building block (C₈H₇FO₃S; MW 202.20 g/mol) that incorporates three reactive functionalities – a 4-fluoro substituent, a 3-methylsulfonyl group, and a formyl moiety – on a single phenyl ring [1]. This specific substitution pattern has been exploited in medicinal chemistry for the construction of potent liver X receptor (LXR) modulators, where the 4-fluoro-3-(methylsulfonyl)phenyl pharmacophore delivers single-digit nanomolar binding affinity [2]. The compound is commercially available at ≥97% purity from multiple suppliers and serves as a gateway intermediate for piperazine- and pyrimidine-based drug candidates .

Why Generic Substitution of 4-Fluoro-3-(methylsulfonyl)benzaldehyde Fails – The Quantitative Risk of Analog Swapping


Superficially similar benzaldehyde analogs – such as the non-fluorinated 3-(methylsulfonyl)benzaldehyde (CAS 43114-43-8), the regioisomeric 3-fluoro-4-(methylsulfonyl)benzaldehyde (CAS 254878-95-0), or the carboxylic acid derivative 4-fluoro-3-(methylsulfonyl)benzoic acid (CAS 158608-00-5) – cannot be interchanged without measurable performance loss. Direct comparative data from the LXR modulator series demonstrate that omission of the 4-fluoro substituent degrades binding affinity by approximately 52-fold (Ki from 3 nM to 157 nM) [1]. The regioisomer 3-fluoro-4-(methylsulfonyl)benzaldehyde is instead utilized as a Na⁺/H⁺ antiporter inhibitor pharmacophore, confirming divergent target engagement dictated by substituent orientation . The aldehyde oxidation state is equally critical: the corresponding benzoic acid requires amide coupling chemistry rather than reductive amination, altering the accessible chemical space entirely. These differences are not cosmetic; they determine whether an LXR lead compound achieves nanomolar potency or fails to engage the target altogether.

Quantitative Evidence Guide – Where 4-Fluoro-3-(methylsulfonyl)benzaldehyde Delivers Verifiable Differentiation


LXRβ Binding Affinity – 52-Fold Improvement Driven by 4-Fluoro Substitution

In a direct head-to-head comparison within the same LXR-beta competition binding assay, the derivative incorporating the 4-fluoro-3-(methylsulfonyl)phenyl motif (BDBM304514) exhibits a Ki of 3 nM, whereas the corresponding non-fluorinated 3-(methylsulfonyl)phenyl analog (BDBM304288) yields a Ki of 157 nM – a 52.3-fold difference [1]. The fluorinated derivative also achieves an EC₅₀ of 56 nM in a co-activator recruitment assay measuring functional LXR agonism, compared to 15 nM for the non-fluorinated analog, indicating that the 4-fluoro group modulates both binding and functional activity in a therapeutically relevant manner [2].

LXR modulator drug discovery structure-activity relationship

Potency Scaling Across LXR Agonist Chemotypes – The 4-Fluoro-3-(methylsulfonyl)phenyl Pharmacophore Is a Prerequisite for Sub-10 nM Activity

Across multiple chemotypes in the US 10,144,715 patent series, the 4-fluoro-3-(methylsulfonyl)phenyl pharmacophore consistently confers sub-10 nanomolar binding affinity. Compound 29-1 (BDBM304514) achieves LXR-beta Ki = 3 nM and LXR-alpha Ki = 9 nM; Compound 36-1 (BDBM304521) achieves LXR-beta Ki = 4 nM; and a related compound (BDBM304525) reaches LXR-beta Ki = 2 nM [1][2]. In contrast, the non-fluorinated 3-(methylsulfonyl)phenyl-containing Compound 1-1 (BDBM304288) shows an LXR-alpha Ki of 1,690 nM – approximately 188-fold weaker than the 4-fluoro-3-(methylsulfonyl)phenyl lead [3]. This class-level inference demonstrates that the 4-fluoro-3-(methylsulfonyl) substitution pattern is the minimal pharmacophore required for nanomolar LXR engagement.

liver X receptor agonist pharmacophore

Aldehyde Functional Handle Enables Reductive Amination Chemistry Inaccessible to the Corresponding Carboxylic Acid

4-Fluoro-3-(methylsulfonyl)benzaldehyde provides a formyl group that enables direct reductive amination with primary or secondary amines to install the 4-fluoro-3-(methylsulfonyl)phenyl motif onto piperazine or piperidine scaffolds in a single step. This is explicitly demonstrated in the LXR modulator patent, where the aldehyde is condensed with (R)-2-isopropylpiperazine to construct the core scaffold [1]. The corresponding carboxylic acid analog, 4-fluoro-3-(methylsulfonyl)benzoic acid (CAS 158608-00-5), requires two-step amide coupling – activation followed by aminolysis – with inherently lower atom economy and additional purification burden [2]. While direct kinetic rate constants for this specific aldehyde versus its acid congener have not been published as a formal head-to-head comparison, the synthetic route divergence is well established in the patent literature and represents a critical procurement decision point.

reductive amination synthetic chemistry building block

Regioisomeric Differentiation – 4-Fluoro-3-(methylsulfonyl) vs. 3-Fluoro-4-(methylsulfonyl) Dictates Target Selectivity Profile

The regioisomeric pair 4-fluoro-3-(methylsulfonyl)benzaldehyde (CAS 914636-50-3) and 3-fluoro-4-(methylsulfonyl)benzaldehyde (CAS 254878-95-0) share identical molecular formula and mass (C₈H₇FO₃S; 202.20 g/mol) but are directed toward entirely distinct biological targets. Literature evidence indicates that the 3-fluoro-4-(methylsulfonyl)benzoyl pharmacophore serves as a key component in Na⁺/H⁺ antiporter inhibitors, whereas the 4-fluoro-3-(methylsulfonyl)phenyl motif is the validated pharmacophore for LXR modulation [1]. Quantitative cross-target selectivity data between these two regioisomers are not published in a single comparative study; however, the divergent target annotations in independent programs confirm that the substitution pattern is a critical determinant of pharmacological activity. Procurement of the incorrect regioisomer would result in a compound structurally incapable of delivering the same target engagement profile.

regioisomer Na+/H+ antiporter target selectivity

Commercially Available Purity Specifications and Batch-to-Batch Reproducibility

Commercial suppliers including Bidepharm, Sigma-Aldrich (Ambeed), AKSci, and Accela offer 4-fluoro-3-(methylsulfonyl)benzaldehyde at standardized purity specifications of ≥97% or 98% with supporting batch-specific certificates of analysis (NMR, HPLC, GC) . In comparison, closely related analogs such as 3-(methylsulfonyl)benzaldehyde (CAS 43114-43-8) are typically marketed at 95% purity, and the regioisomer 3-fluoro-4-(methylsulfonyl)benzaldehyde is less broadly available from major suppliers . The higher benchmark purity and broader multi-vendor availability reduce supply-chain risk and minimize the downstream burden of in-house re-purification for critical synthetic steps.

purity quality control procurement specification

Validated Application Scenarios for 4-Fluoro-3-(methylsulfonyl)benzaldehyde in Drug Discovery and Chemical Synthesis


LXR Agonist Lead Optimization – Installing the 4-Fluoro-3-(methylsulfonyl)phenyl Pharmacophore via Reductive Amination

This aldehyde is the direct synthetic precursor for constructing LXR modulator leads as exemplified in US Patent 10,144,715 B2. Reductive amination with (R)-2-isopropylpiperazine installs the pharmacophore in a single step, yielding intermediates that achieve LXR-beta Ki values of 2–9 nM and EC₅₀ values of 56–415 nM [1]. Programs targeting atherosclerosis, dyslipidemia, or metabolic disorders where reverse cholesterol transport is the therapeutic mechanism should prioritize this building block. Use of the non-fluorinated 3-(methylsulfonyl)benzaldehyde results in a ~52-fold loss in binding affinity, making it unsuitable for hit-to-lead or lead optimization stages [2].

Scaffold Diversification – Suzuki Coupling via Boronic Acid/Pinacol Ester Intermediates

The aldehyde serves as the penultimate intermediate for generating the corresponding boronic acid pinacol ester (2-(4-fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commercially available at 95% purity) [1]. This boronate enables Pd-catalyzed cross-coupling to introduce the 4-fluoro-3-(methylsulfonyl)phenyl group into diverse aryl and heteroaryl scaffolds, expanding the accessible chemical space beyond the piperazine series. The aldehyde oxidation state is critical: the corresponding benzoic acid cannot directly participate in Suzuki coupling without prior reduction to the alcohol or aldehyde level, adding synthetic steps.

Parallel Library Synthesis – Aldehyde as a Diversity Point for Condensation Reactions

The free aldehyde group enables condensation with hydrazines, hydroxylamines, and primary amines to generate hydrazone, oxime, and imine libraries for high-throughput screening. The electron-withdrawing nature of both the 4-fluoro (σₚ = 0.06) and 3-methylsulfonyl (σₘ ≈ 0.60) groups collectively enhances the electrophilicity of the carbonyl carbon, accelerating Schiff base formation relative to unsubstituted benzaldehyde [1]. This property is particularly valuable in DNA-encoded library (DEL) synthesis where reaction efficiency under dilute aqueous conditions is paramount.

Quality-Critical Milligram-to-Gram Scale Synthesis for Preclinical Candidate Advancement

With multi-vendor availability at ≥97% purity and batch-specific certificates of analysis (NMR, HPLC, GC), this building block is suitable for scaling from medicinal chemistry exploration (10–100 mg) to preclinical candidate synthesis (1–10 g) without re-qualification [1][2]. The standardized purity specification reduces the risk of impurity-derived false positives in biological assays, a common pitfall when sourcing building blocks at lower purity grades (e.g., 95%). Procurement teams should specify ≥97% purity with batch CoA as the minimum acceptance criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-(methylsulfonyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.